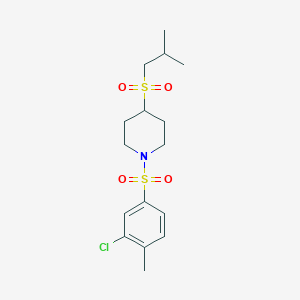

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

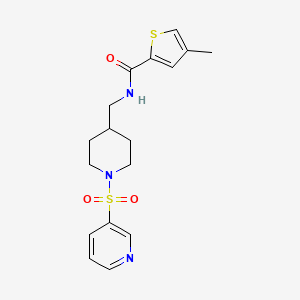

1-((3-Chloro-4-methylphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool in the study of ion channels. This compound is commonly referred to as CMPIB and is a member of the piperidine family of compounds.

科学的研究の応用

Synthesis and Biological Activity

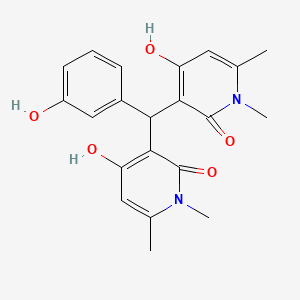

Biologically Active Derivatives Synthesis : A series of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine have been synthesized. These compounds showed significant activity against butyrylcholinesterase enzyme, indicating potential for therapeutic applications in diseases where cholinesterase inhibitors are beneficial (Khalid et al., 2013).

Anticancer Agents : New propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure were synthesized and evaluated as promising anticancer agents. Some of these compounds displayed strong anticancer activity, suggesting further exploration for cancer treatment (Rehman et al., 2018).

Antimicrobial Activity : Piperidine derivatives were synthesized and tested for antimicrobial activity against pathogens affecting Lycopersicon esculentum (tomato plants). Several compounds showed potent antimicrobial activities, highlighting their potential in agricultural applications (Vinaya et al., 2009).

Enzyme Inhibition and Antidiabetic Potential : Hydrazones derived from ethyl isonipecotate and exhibiting significant antibacterial and α-glucosidase inhibitory activities were synthesized. These findings suggest potential applications in treating type-2 diabetes and bacterial infections (Munir et al., 2017).

Synthetic Methodologies

Cyclization Techniques : Novel routes to piperidines, pyrrolizidines, indolizidines, and quinolizidines via cyclization of acetylenic sulfones with beta and gamma-chloroamines were developed. This method provides access to complex cyclic structures, potentially useful for synthesizing pharmacologically active compounds (Back & Nakajima, 2000).

Nanomagnetic Catalysis : A study on Fe3O4-SA-PPCA as a novel nanomagnetic reusable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines showcased an efficient and environmentally friendly approach to heterocyclic compound synthesis (Ghorbani‐Choghamarani & Azadi, 2015).

特性

IUPAC Name |

1-(3-chloro-4-methylphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClNO4S2/c1-12(2)11-23(19,20)14-6-8-18(9-7-14)24(21,22)15-5-4-13(3)16(17)10-15/h4-5,10,12,14H,6-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWACWEVLQZTKDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2383026.png)

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383027.png)

![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2383034.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide](/img/structure/B2383035.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2383043.png)